molecular formula C34H32N6O12 B1583708 Pigment Yellow 155 CAS No. 68516-73-4

Pigment Yellow 155

Cat. No. B1583708
CAS RN: 68516-73-4
M. Wt: 716.6 g/mol
InChI Key: BZKXDIAAIOXKAH-UHFFFAOYSA-N
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Description

Pigment Yellow 155 is a greening shade of diacetoacetyl arylamine . It has high tinting strength, good solvent resistance, acid/alkali resistance, and a specific surface area of 50m2/g . It is used in paint baking paint and has excellent resistance to cover varnish . It is suitable for plastic coloring (soft PVC, 180℃; HDPE can withstand 260℃/5min at 1/3 standard depth, color No change) .


Synthesis Analysis

The synthesis of Pigment Yellow 155 involves a process that provides C.I. Pigment Yellow 155 having a methanol wettability (MW value) of the pigment powder of 10% to 2%, each inclusive .


Molecular Structure Analysis

The molecular formula of Pigment Yellow 155 is C34H32N6O12 . It has a molecular weight of 716.65 .


Physical And Chemical Properties Analysis

Pigment Yellow 155 has a specific gravity of 1.50 g/cc . It has excellent acid resistance, alkali resistance, and good bleed resistance in D.B.P . It also has excellent lightfastness and weatherfastness . Its heat stability is up to 260°C for a 5-minute dwell time, 0.2% pigment .

Scientific Research Applications

Unique Structure and Technical Performance

Pigment Yellow 155 (Y 155) is a bisacetoacetarylide disazo yellow pigment notable for its unique structure. It stands out as an alternative to benzidine yellow pigments due to its superior solvent resistance and light fastness. The molecule of Y 155 is approximately planar, attributed to stronger intramolecular hydrogen bonding. This planarity and the presence of four methyl formate groups in Y 155's crystal structure significantly contribute to its color and technical performance, making it a high-performance pigment in various applications (Li et al., 2018).

Cultural and Artistic Relevance

In a historical context, yellow pigments have played a crucial role in art. For instance, a study examined the use of green, yellow, and red pigments in South American paintings during the colonial period. These pigments were used following the recipes in Spanish painters' technical treatises. The study highlights the significant role of yellow pigments, likely including Pigment Yellow 155, in the rich artistic heritage of the Andean region (Seldes et al., 2002).

Application in Carotenoid Analysis

Pigment Yellow 155, due to its distinct color properties, is relevant in studies involving carotenoids. Carotenoids, responsible for red, orange, and yellow colors in animals, are often studied for their role in social and sexual signaling. Understanding the types of pigments, including yellow pigments like Y 155, aids in research on the costs and benefits of coloration in animals (McGraw et al., 2005).

Ultrasonic Extraction Techniques

Innovations in pigment extraction have also involved Pigment Yellow 155. For example, ultrasonic waves have been used for extracting yellow pigments from Tecoma castanifolia floral petals, a method that could be applicable to Y 155. This method optimizes parameters such as solvent concentration and extraction time, enhancing the efficiency and yield of pigment extraction (Sharmila et al., 2019).

Implications in Food Industry

Yellow pigments, like Y 155, are significant in the food industry. For instance, in durum wheat grain, yellow pigmentation primarily due to carotenoids (a class which Y 155 could be a part) is an important trait affecting the marketing of end products. The color intensity and hue have implications for consumer appeal and perception (Ficco et al., 2014).

Safety And Hazards

When handling Pigment Yellow 155, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

dimethyl 2-[[1-[4-[[2-[[2,5-bis(methoxycarbonyl)phenyl]diazenyl]-3-oxobutanoyl]amino]anilino]-1,3-dioxobutan-2-yl]diazenyl]benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N6O12/c1-17(41)27(39-37-25-15-19(31(45)49-3)7-13-23(25)33(47)51-5)29(43)35-21-9-11-22(12-10-21)36-30(44)28(18(2)42)40-38-26-16-20(32(46)50-4)8-14-24(26)34(48)52-6/h7-16,27-28H,1-6H3,(H,35,43)(H,36,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKXDIAAIOXKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)N=NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276077, DTXSID20867657
Record name Tetramethyl 2,2'-{1,4-phenylenebis[azanediyl(1,3-dioxobutane-1,2-diyl)(E)diazene-2,1-diyl]}di(benzene-1,4-dicarboxylate)
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Record name 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20867657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

716.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid
Record name 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Tetramethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisterephthalate

CAS RN

68516-73-4, 247909-27-9, 77465-46-4
Record name Pigment Yellow 155
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Record name Pigment Yellow 155
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Record name 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester
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Record name Tetramethyl 2,2'-{1,4-phenylenebis[azanediyl(1,3-dioxobutane-1,2-diyl)(E)diazene-2,1-diyl]}di(benzene-1,4-dicarboxylate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20867657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisterephthalate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT YELLOW 155
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
Z Li, C Liu, S Wang, D Lv, L Xiao - Journal of Molecular Structure, 2018 - Elsevier
CIPigment Yellow 155 (Y 155) is an important bisacetoacetarylide disazo yellow pigment with a unique structure, which has the potential to be an alternative for benzidine yellow …
Number of citations: 1 www.sciencedirect.com
L Liu, Y Zhou, K Chen, W Gan, S Wen, B Wang - Dyes and Pigments, 2022 - Elsevier
… To solve the problem of stabilizing pigments in aqueous system, we have encapsulated pigment yellow 155 (PY155) with poly(methyl methacrylate-co-butyl acrylate), denoted as [email …
Number of citations: 4 www.sciencedirect.com
K Hunger, MU Schmidt - Industrial Organic Pigments …, 2018 - Wiley Online Library
Hydrazone pigments carry a hydrazone function (-NH-N) between two sp2 hybridized C atoms. Formerly, hydrazone pigments were called ‘azo pigments’, because they were believed …
Number of citations: 3 onlinelibrary.wiley.com
JW Shiu, CW Chen, MA Liu, SP Rwei - Arabian Journal for Science and …, 2023 - Springer
… The pigments used in this study were CI pigment red 112 (PR112), CI pigment blue 15:3 (PB15:3), and CI pigment yellow 155 (PY155), which were obtained from Clariant Company. …
Number of citations: 2 link.springer.com
J Brüning, E Alig, JW Bats, J van de Streek… - Zeitschrift für …, 2009 - degruyter.com
… Bis(acetoacetyl)arylide pigments, eg Pigment Yellow 155 (see Fig. 1) [1] form a small but … Its industrial synthesis, and its use for the production of Pigment Yellow 155 is included. …
Number of citations: 4 www.degruyter.com
NK Balakrishnan, S Siebert, C Richter, R Groten… - Polymers, 2022 - mdpi.com
… We purchased alizarin (Sigma-Aldrich, St Louis, MO, USA), whereas the pigments blue 15:1, green 7, pink PR122, and pigment yellow 155 were kindly donated by Clariant (Muttenz, …
Number of citations: 4 www.mdpi.com
NK Balakrishnan, K König, G Seide - Polymers, 2020 - mdpi.com
… We compared two potentially biobased dyes (alizarin and indigo), three fossil-based pigments (pigment blue 15:1, pigment green 7, and pigment yellow 155) and the biobased pigment …
Number of citations: 24 www.mdpi.com
R Christie, A Abel - Physical Sciences Reviews, 2021 - degruyter.com
Disazoacetoacetanilide pigments, more commonly known as diarylide yellows, are the most important group of yellow classical organic pigments. They were commercialized in the …
Number of citations: 3 www.degruyter.com
UT Nabar - The Bombay Technologist, 2001 - bombaytechnologist.in
In the last about 100 years the business of manufacturing and marketing organic pigments has come a long way. Now, it is a well established and truly global business across the five …
Number of citations: 3 bombaytechnologist.in
M Han, W Kwon, E Jeong, JS Bae - Textile Coloration and …, 2019 - koreascience.kr
To improve rubbing fastness of the printed fabrics, the binder polymers for Digital Textile Printing (DTP) pigment inks were synthesized with miniemulsion polymerization using various …
Number of citations: 9 koreascience.kr

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